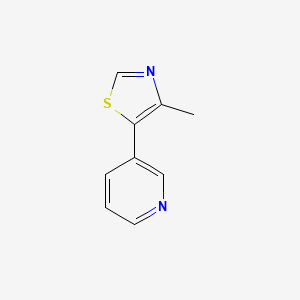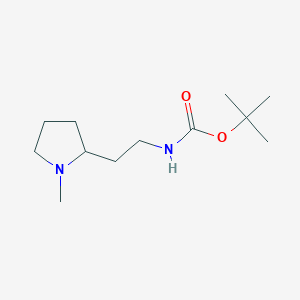
N-Boc-2-(1-Methyl-pyrrolidin-2-yl)-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-2-(1-Methyl-pyrrolidin-2-yl)-ethylamine is a chemical compound that belongs to the class of N-Boc-protected amines The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-(1-Methyl-pyrrolidin-2-yl)-ethylamine typically involves the protection of 2-(1-Methyl-pyrrolidin-2-yl)-ethylamine with a Boc group. One common method involves reacting 2-(1-Methyl-pyrrolidin-2-yl)-ethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-2-(1-Methyl-pyrrolidin-2-yl)-ethylamine can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions (e.g., using trifluoroacetic acid).
Substitution: Nucleophilic substitution reactions where the amine group can react with electrophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Deprotection: 2-(1-Methyl-pyrrolidin-2-yl)-ethylamine.
Substitution: Various substituted amines depending on the electrophile used.
Oxidation and Reduction: Corresponding oxidized or reduced products.
Aplicaciones Científicas De Investigación
N-Boc-2-(1-Methyl-pyrrolidin-2-yl)-ethylamine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the preparation of complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Boc-2-(1-Methyl-pyrrolidin-2-yl)-ethylamine largely depends on its role in specific reactions. In medicinal chemistry, it may act as a precursor or intermediate that undergoes further transformations to yield active pharmaceutical ingredients. The Boc group provides stability and protection during these transformations, ensuring that the amine functionality remains intact until the desired stage of synthesis.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-2-(Pyrrolidin-2-yl)-ethylamine: Lacks the methyl group on the pyrrolidine ring.
N-Boc-2-(1-Ethyl-pyrrolidin-2-yl)-ethylamine: Contains an ethyl group instead of a methyl group.
N-Boc-2-(1-Methyl-pyrrolidin-2-yl)-methanamine: Has a methanamine group instead of an ethylamine group.
Uniqueness
N-Boc-2-(1-Methyl-pyrrolidin-2-yl)-ethylamine is unique due to the presence of the methyl group on the pyrrolidine ring, which can influence its reactivity and interactions in chemical and biological systems. This structural feature may impart distinct properties compared to its analogs, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
936497-87-9 |
|---|---|
Fórmula molecular |
C12H24N2O2 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)13-8-7-10-6-5-9-14(10)4/h10H,5-9H2,1-4H3,(H,13,15) |
Clave InChI |
QEVQEWQGMDZNTH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1CCCN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



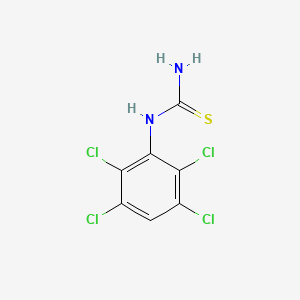

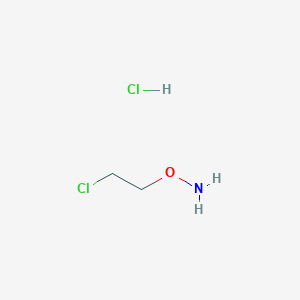
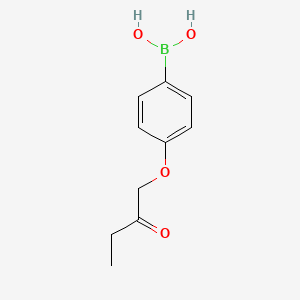
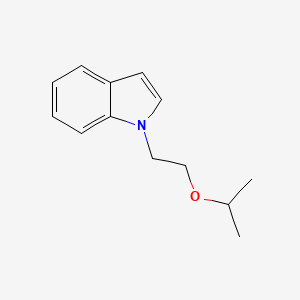
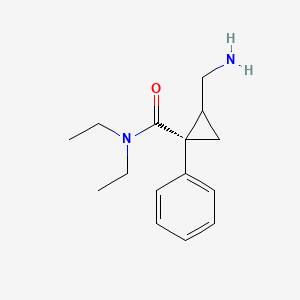
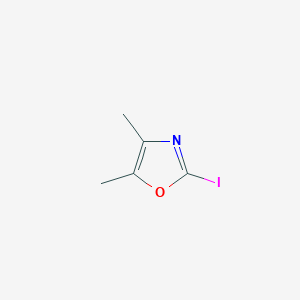

![1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone](/img/structure/B14129072.png)
![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129076.png)
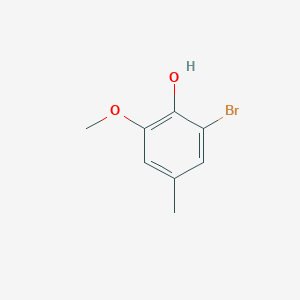
![2-(Difluoromethylidene)spiro[cyclopropane-1,9'-fluorene]](/img/structure/B14129095.png)
